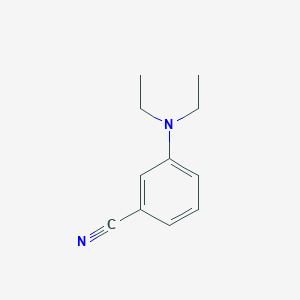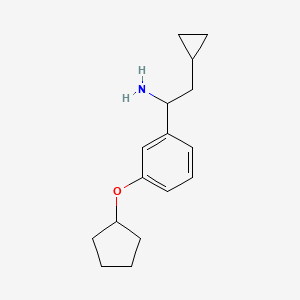
3-(Diethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)benzonitrile is an organic compound characterized by the presence of a diethylamino group attached to the benzene ring at the meta position relative to the nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)benzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chlorobenzonitrile with diethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of diethylamine on the chlorinated benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the diethylamino group acts as an activating group, directing incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of ortho- and para-substituted derivatives.
Scientific Research Applications
3-(Diethylamino)benzonitrile has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)benzonitrile involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Dimethylamino)benzonitrile: Similar structure but with dimethylamino instead of diethylamino group.
4-(Diethylamino)benzonitrile: Similar structure but with the diethylamino group at the para position.
Benzonitrile: Lacks the diethylamino group, serving as a simpler analog.
Uniqueness: 3-(Diethylamino)benzonitrile is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity patterns compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(diethylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
GWDBNEGVXKROFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B13022782.png)

![3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline](/img/structure/B13022796.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid](/img/structure/B13022801.png)



![tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13022818.png)



![(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B13022846.png)
